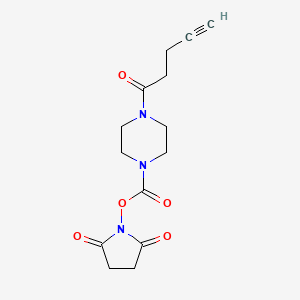
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pent-4-ynoyl group, and a 2,5-dioxopyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Pent-4-ynoyl Intermediate: This step involves the reaction of pent-4-ynoic acid with a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to form the pent-4-ynoyl chloride intermediate.
Coupling with Piperazine: The pent-4-ynoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form the pent-4-ynoylpiperazine intermediate.
Introduction of the 2,5-Dioxopyrrolidin-1-yl Group: The final step involves the reaction of the pent-4-ynoylpiperazine intermediate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base, such as sodium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the development of bioconjugates and as a linker in antibody-drug conjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate, forming covalent bonds with target molecules. This reactivity is often exploited in bioconjugation and drug delivery applications, where the compound facilitates the attachment of therapeutic agents to specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-pentynoate: Shares a similar structure but lacks the piperazine moiety.
(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Contains a methyl-substituted piperazine ring.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring and a pent-4-ynoyl group, which imparts specific reactivity and functional properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-2-3-4-11(18)15-7-9-16(10-8-15)14(21)22-17-12(19)5-6-13(17)20/h1H,3-10H2 |
InChI Key |
MWOYFYXQIVRFQK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)N1CCN(CC1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)


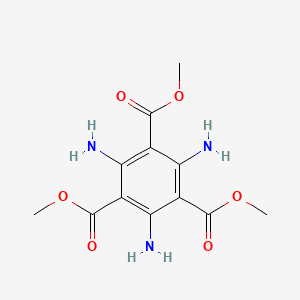
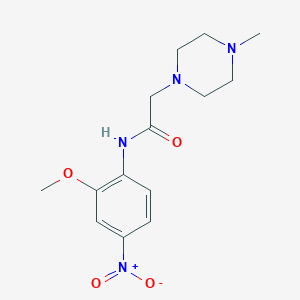
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
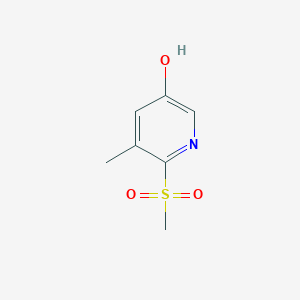
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
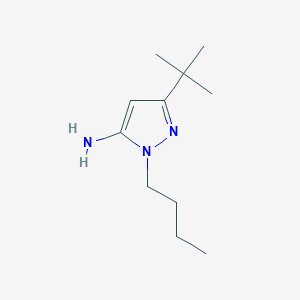
![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)

